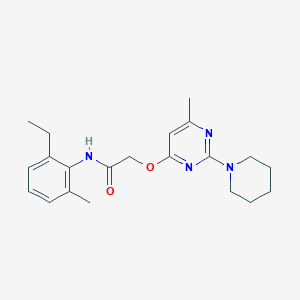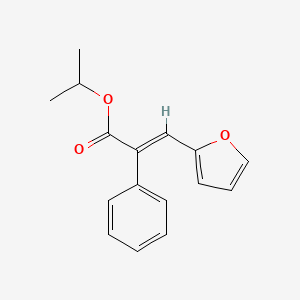![molecular formula C21H25N5OS B2367579 N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207028-23-6](/img/structure/B2367579.png)
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. These reactions involve the use of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Applications De Recherche Scientifique
Antimicrobial and Antifungal Potential
The synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety, including derivatives similar to N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, have demonstrated promising results as antimicrobial and antifungal agents. These compounds were synthesized through various reactions and tested in vitro, showing considerable antibacterial and antifungal activities (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including molecules structurally related to N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by various spectroscopic methods and demonstrated significant antioxidant activity in vitro, indicating their potential in medicinal chemistry and as antioxidants (Chkirate et al., 2019).
Insecticidal Applications
Research on heterocyclic compounds incorporating a thiadiazole moiety has explored their use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds, including those structurally similar to N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, in agricultural pest management (Fadda et al., 2017).
Synthesis and Antimicrobial Evaluation
The development of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives using N-cyclohexyl-2-cyanoacetamide as a precursor demonstrates a method for synthesizing compounds with potential antimicrobial properties. These findings suggest the versatility of N-cyclohexyl-2-cyanoacetamide in generating biologically active compounds (Helal et al., 2010).
Mécanisme D'action
Orientations Futures
The future directions for research on “N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activity and potential applications. For example, similar compounds have been studied for their potential as selective COX-2 inhibitors .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINAIAWBLSPIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


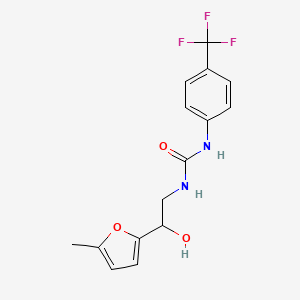

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
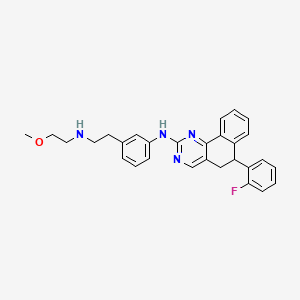

![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
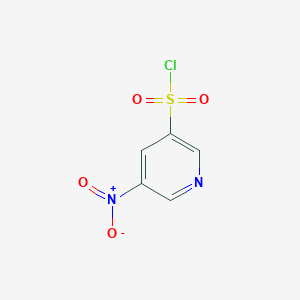

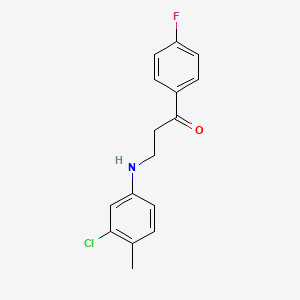

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
